![molecular formula C9H18N2O B2788584 N-[1-(propan-2-yl)piperidin-4-yl]formamide CAS No. 1423025-34-6](/img/structure/B2788584.png)
N-[1-(propan-2-yl)piperidin-4-yl]formamide
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Overview
Description
“N-[1-(propan-2-yl)piperidin-4-yl]formamide” is a compound that contains a piperidine nucleus, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “N-[1-(propan-2-yl)piperidin-4-yl]formamide” includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . This nitrogen bearing heterocyclic ring system and its byproducts show several essential features .Chemical Reactions Analysis
Piperidine derivatives represent a key and extensive category of Nitrogen bearing heterocyclic compounds . Compounds with piperidine moiety show a wide variety of biologic activities . They are being utilized in different ways as anticancer, antimicrobial, analgesic, antiinflammatory, and antipsychotic agents .Physical And Chemical Properties Analysis
“N-[1-(propan-2-yl)piperidin-4-yl]formamide” has a molecular weight of 170.25 . It is an oil at room temperature . Its IUPAC name is 1-isopropyl-4-piperidinylformamide .Scientific Research Applications
- Antipsychotic and Anticoagulant : Piperidine derivatives play a role in antipsychotic medications and anticoagulant therapy .
- Researchers have designed and synthesized novel N-substituted benzamide derivatives containing a piperidine moiety. These compounds were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. The study aimed to discover potent agents for combating tuberculosis .
- Piperine : Piperine, a natural alkaloid with a piperidine moiety, has antioxidant properties and potential therapeutic effects against cancer, inflammation, and hypertension. Its precise mechanism of action remains under investigation .
Drug Discovery and Medicinal Chemistry
Anti-Tubercular Activity
Biological Studies and Mechanism of Action
Safety and Hazards
Future Directions
The importance of piperidine nucleus in the field of drug discovery has been proven by the most recent studies . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This will help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .
Mechanism of Action
Target of Action
The primary targets of N-[1-(propan-2-yl)piperidin-4-yl]formamide are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
Like many other piperidine derivatives, it may interact with various receptors or enzymes in the body, leading to a range of potential effects .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of N-[1-(propan-2-yl)piperidin-4-yl]formamide’s action are currently unknown. As research progresses, we will gain a better understanding of how this compound interacts with cellular components and what effects it has at the molecular level .
properties
IUPAC Name |
N-(1-propan-2-ylpiperidin-4-yl)formamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-8(2)11-5-3-9(4-6-11)10-7-12/h7-9H,3-6H2,1-2H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBJFOQNOHFBOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(propan-2-yl)piperidin-4-yl]formamide |
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